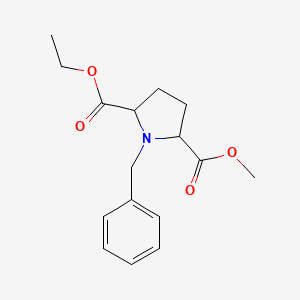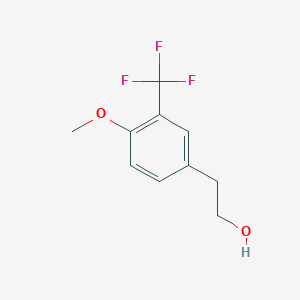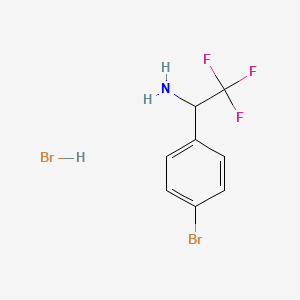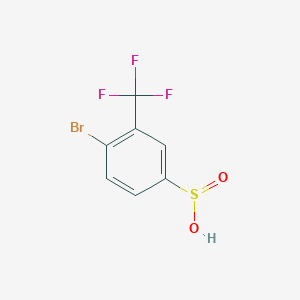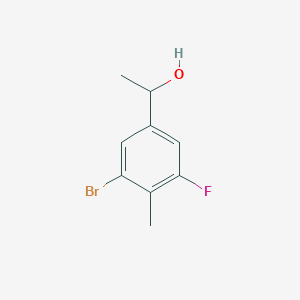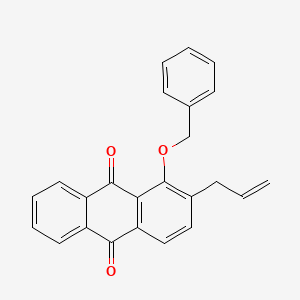
2-Allyl-1-(benzyloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an allyl group and a benzyloxy group attached to the anthracene core at the 2 and 1 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione, allyl bromide, and benzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: Anthracene-9,10-dione is first reacted with benzyl alcohol in the presence of a base to form 1-(benzyloxy)anthracene-9,10-dione.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Allyl-1-(benzyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The allyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Allyl-1-(benzyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other electronic materials
Wirkmechanismus
The mechanism of action of 2-Allyl-1-(benzyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of specific enzymes. These interactions can lead to various biological outcomes, including cell death, inhibition of cell proliferation, and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation systems.
1,4-Dihydroxyanthraquinone: Used in dye production and has biological activities.
Uniqueness
2-Allyl-1-(benzyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of both allyl and benzyloxy groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C24H18O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenylmethoxy-2-prop-2-enylanthracene-9,10-dione |
InChI |
InChI=1S/C24H18O3/c1-2-8-17-13-14-20-21(24(17)27-15-16-9-4-3-5-10-16)23(26)19-12-7-6-11-18(19)22(20)25/h2-7,9-14H,1,8,15H2 |
InChI-Schlüssel |
MTWZVZAPZUIPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




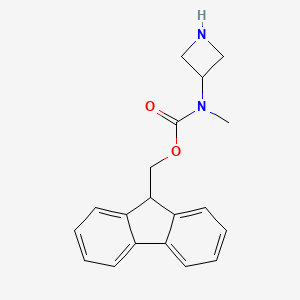

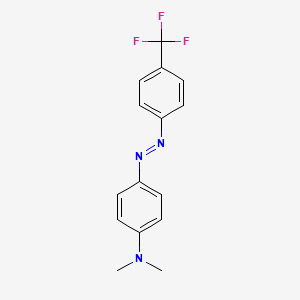
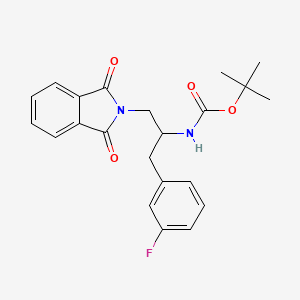
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
